molecular formula C16H12FN3O4S B2835722 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate CAS No. 896312-71-3

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

Cat. No.: B2835722
CAS No.: 896312-71-3
M. Wt: 361.35
InChI Key: PRGNFFSNNCHVHT-UHFFFAOYSA-N
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Description

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyranone ring, and a fluorobenzoate ester

Scientific Research Applications

Chemistry

In chemistry, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and the compound can be explored for its antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Sulfanylmethyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanylmethyl group.

    Construction of the Pyranone Ring: The next step involves the formation of the pyranone ring through a condensation reaction with a suitable aldehyde or ketone.

    Esterification with 3-Fluorobenzoic Acid: Finally, the compound is esterified with 3-fluorobenzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.

    Substitution: The fluorine atom in the benzoate ester can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoate esters.

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity through additional interactions, while the fluorobenzoate ester can improve its pharmacokinetic properties by increasing lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate stands out due to its unique combination of functional groups

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-3-2-4-11(17)5-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGNFFSNNCHVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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